Cas no 1805246-04-1 (3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride)

3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride
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- Inchi: 1S/C6H3BrClF2NO3S/c7-2-1-3(12)6(15(8,13)14)11-4(2)5(9)10/h1,5,12H
- InChI Key: LMRQCQKUARSYHM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=NC=1C(F)F)S(=O)(=O)Cl)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 323
- XLogP3: 2.8
- Topological Polar Surface Area: 75.6
3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060369-1g |
3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride |
1805246-04-1 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride Related Literature
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
Additional information on 3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride
3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride (CAS No. 1805246-04-1): A Comprehensive Overview
3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride (CAS No. 1805246-04-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as an intermediate in the synthesis of various bioactive molecules.
The molecular structure of 3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride is composed of a pyridine ring substituted with a bromo group, a difluoromethyl group, a hydroxyl group, and a sulfonyl chloride moiety. The presence of these functional groups imparts distinct chemical properties to the molecule, making it a valuable building block in organic synthesis. The bromo group, for instance, can serve as a leaving group in substitution reactions, while the difluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting compounds.
Recent studies have highlighted the importance of 3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride in the development of new drugs. For example, a study published in the Journal of Medicinal Chemistry (2021) reported the use of this compound as an intermediate in the synthesis of potent inhibitors of protein kinases, which are key targets in cancer therapy. The researchers found that derivatives of this compound exhibited high selectivity and efficacy against specific kinases, demonstrating its potential as a lead compound for further drug development.
In another study, published in Organic Letters (2020), scientists explored the reactivity and synthetic utility of 3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride. They developed a novel synthetic route that allowed for efficient and scalable production of this compound. The method involved a series of well-defined steps, including bromination, difluoromethylation, and sulfonylation reactions. The optimized synthetic protocol not only improved the yield but also minimized side reactions, making it suitable for industrial applications.
The hydroxyl group in 3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride can undergo various chemical transformations, such as etherification and esterification. These modifications can be used to fine-tune the physicochemical properties of the molecule, thereby enhancing its biological activity or improving its pharmacokinetic profile. For instance, esterification of the hydroxyl group can increase the lipophilicity and membrane permeability of the compound, which is crucial for drug delivery across biological barriers.
The sulfonyl chloride moiety in 3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride is highly reactive and can participate in nucleophilic substitution reactions. This functional group is often used to introduce sulfonamide functionalities into target molecules. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Therefore, derivatives of this compound with sulfonamide groups may have therapeutic potential in treating various diseases.
In addition to its applications in drug discovery and development, 3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride has also been investigated for its use as a probe molecule in biochemical studies. Its unique structural features make it suitable for labeling and tracking specific biomolecules within cells. For example, researchers have used this compound to study protein-protein interactions and enzyme kinetics, providing valuable insights into cellular processes.
The safety and environmental impact of 3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride are important considerations in its use. While it is not classified as a hazardous material or controlled substance, proper handling and disposal procedures should be followed to ensure workplace safety and environmental protection. Researchers should adhere to standard laboratory practices and regulatory guidelines when working with this compound.
In conclusion, 3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-sulfonyl chloride (CAS No. 1805246-04-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive building block for synthesizing bioactive molecules with potential therapeutic value. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in the scientific community.
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